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Compound of Interest

Compound Name: 3-Acetyl-2,6-dimethoxypyridine

Cat. No.: B1316103 Get Quote

An In-depth Technical Guide to 3-Acetyl-2,6-dimethoxypyridine

Abstract
This technical guide provides a comprehensive overview of 3-Acetyl-2,6-dimethoxypyridine,

a heterocyclic compound of significant interest to researchers in medicinal chemistry and

synthetic organic chemistry. We delve into its core chemical and physical properties,

spectroscopic profile, plausible synthetic pathways, and key reactivity patterns. This document

serves as a foundational resource for scientists and drug development professionals exploring

its potential as a versatile building block in the creation of complex molecular architectures and

novel therapeutic agents.

Introduction: The Strategic Value of Substituted
Pyridines
The pyridine scaffold is a cornerstone in modern drug discovery, present in a vast array of

biologically active compounds. Its derivatives exhibit a wide spectrum of activities, including

antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of

the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which

is critical for optimizing its interaction with biological targets.

3-Acetyl-2,6-dimethoxypyridine emerges as a particularly valuable intermediate. It combines

three key functional groups on a single scaffold:
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An electrophilic and enolizable acetyl group, which is a handle for numerous carbon-carbon

bond-forming reactions.

Two electron-donating methoxy groups at the 2- and 6-positions, which activate the pyridine

ring towards certain transformations and influence its regioselectivity.[2]

A basic pyridine nitrogen, which can be protonated or coordinated to metals, modulating the

molecule's reactivity and solubility.

This guide synthesizes the available technical data to provide a holistic understanding of this

compound's chemical behavior and potential applications.

Chemical Identity and Physicochemical Properties
A clear definition of a compound's identity and physical characteristics is fundamental for its

use in a laboratory setting. The key identifiers and computed properties for 3-Acetyl-2,6-
dimethoxypyridine are summarized below.
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Property Value Source(s)

IUPAC Name
1-(2,6-dimethoxy-3-

pyridinyl)ethanone
[3]

Synonyms
1-(2,6-Dimethoxypyridin-3-

yl)ethanone
[4]

CAS Number 870703-62-1 [3][4][5][6]

Molecular Formula C₉H₁₁NO₃ [3][5][6]

Molecular Weight 181.19 g/mol [3][6]

Exact Mass 181.07389321 Da [3]

SMILES
COC1=NC(OC)=C(C(C)=O)C=

C1
[5]

Appearance
Data not widely published;

likely a solid or oil

Melting/Boiling Point Data not widely published

Solubility Data not widely published

graph "chemical_structure" {

layout=neato;

node [shape=none, fontname="Arial"];

edge [fontname="Arial"];

// Define nodes for atoms

N1 [label="N", pos="0,0!"];

C2 [label="C", pos="-1.2,-0.5!"];

C3 [label="C", pos="-1.2,-1.8!"];

C4 [label="C", pos="0,-2.3!"];

C5 [label="C", pos="1.2,-1.8!"];

C6 [label="C", pos="1.2,-0.5!"];

// Methoxy group at C2
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O2 [label="O", pos="-2.4,-0.2!"];

C2_Me [label="CH₃", pos="-3.4,-0.5!"];

// Methoxy group at C6

O6 [label="O", pos="2.4,-0.2!"];

C6_Me [label="CH₃", pos="3.4,-0.5!"];

// Acetyl group at C3

C3_CO [label="C", pos="-2.2,-2.6!"];

O3_CO [label="O", pos="-2.2,-3.6!"];

C3_Me [label="CH₃", pos="-3.4,-2.3!"];

// Define edges for bonds

N1 -- C2 [style=solid];

C2 -- C3 [style=solid];

C3 -- C4 [style=double];

C4 -- C5 [style=solid];

C5 -- C6 [style=double];

C6 -- N1 [style=solid];

// Methoxy bonds

C2 -- O2 [style=solid];

O2 -- C2_Me [style=solid];

C6 -- O6 [style=solid];

O6 -- C6_Me [style=solid];

// Acetyl bonds

C3 -- C3_CO [style=solid];

C3_CO -- O3_CO [style=double];

C3_CO -- C3_Me [style=solid];

}

Caption: 2D Structure of 3-Acetyl-2,6-dimethoxypyridine.

Spectroscopic Profile: A Predictive Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1316103?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While dedicated, published spectra for this specific molecule are not readily available, its

structure allows for a robust prediction of its key spectroscopic features based on well-

established principles.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals:

Aromatic Protons (2H): The two protons on the pyridine ring (at C4 and C5) will appear in the

aromatic region (δ 6.0-8.0 ppm). They will likely appear as two doublets due to mutual

coupling.

Methoxy Protons (6H): The two equivalent methoxy groups (-OCH₃) at positions 2 and 6 will

likely produce a sharp singlet around δ 3.8-4.2 ppm.

Acetyl Protons (3H): The methyl protons of the acetyl group (-COCH₃) will appear as a

singlet, typically in the δ 2.4-2.7 ppm range.

¹³C NMR Spectroscopy
The carbon NMR spectrum should display nine distinct signals corresponding to each carbon

atom in the asymmetric structure. Key predicted shifts include:

Carbonyl Carbon: The ketone carbon (-C=O) will be the most downfield signal, expected

around δ 195-205 ppm.

Aromatic Carbons: The carbons of the pyridine ring will resonate in the δ 110-165 ppm

range. The carbons bearing the methoxy groups (C2, C6) will be significantly upfield shifted

due to the oxygen's shielding effect.

Methoxy Carbons: The methyl carbons of the methoxy groups are expected around δ 50-60

ppm.

Acetyl Methyl Carbon: The acetyl methyl carbon should appear around δ 25-30 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorption bands:
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C=O Stretch: A strong, sharp peak between 1680-1700 cm⁻¹ corresponding to the ketone

carbonyl group.

C-O Stretch: Strong bands in the 1250-1000 cm⁻¹ region associated with the C-O bonds of

the methoxy groups.

Aromatic C=C/C=N Stretches: Multiple peaks in the 1600-1450 cm⁻¹ region, characteristic of

the pyridine ring.

C-H Stretches: Aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹, and

aromatic C-H stretching just above 3000 cm⁻¹.

Synthesis and Manufacturing Insights
A direct, published synthesis for 3-Acetyl-2,6-dimethoxypyridine is not prominent in the

literature. However, a highly plausible and scalable route can be designed based on the

principles of electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction.

Proposed Protocol: Friedel-Crafts Acylation

Reactant Preparation: The starting material, 2,6-dimethoxypyridine, is a commercially

available and versatile chemical intermediate.[2] It is dissolved in an inert solvent such as

dichloromethane or dichloroethane.

Acylating Agent: An acylating agent, typically acetyl chloride or acetic anhydride, is used as

the source of the acetyl group.

Lewis Acid Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III)

chloride (FeCl₃), is required to activate the acylating agent and facilitate the electrophilic

attack on the electron-rich pyridine ring. The methoxy groups at the 2- and 6-positions

strongly activate the ring, directing the substitution primarily to the 3- and 5-positions.

Reaction Execution: The Lewis acid is added to the solution of 2,6-dimethoxypyridine,

followed by the slow addition of the acylating agent at a controlled temperature (typically 0

°C to room temperature) to manage the exothermic reaction.
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Workup and Purification: The reaction is quenched by carefully adding water or a dilute acid.

The organic layer is then separated, washed, dried, and concentrated. The final product is

purified using standard techniques like column chromatography or recrystallization.

Caption: Plausible synthesis via Friedel-Crafts acylation.

Chemical Reactivity and Mechanistic
Considerations
The utility of 3-Acetyl-2,6-dimethoxypyridine as a synthetic intermediate stems from the

distinct reactivity of its functional groups.

Reactions at the Acetyl Group
Enolization and Condensation: The α-protons on the acetyl methyl group are acidic and can

be removed by a base to form an enolate. This enolate is a potent nucleophile, enabling

reactions like aldol and Claisen-Schmidt condensations to form α,β-unsaturated ketones.[1]

[7] This is a primary pathway for extending the carbon skeleton.

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing

agents like sodium borohydride (NaBH₄), providing access to chiral building blocks.

Oxidation: Reactions like the haloform reaction can convert the acetyl group into a carboxylic

acid, offering another avenue for functional group transformation.

Reactions Involving the Pyridine Ring
N-Protonation/Alkylation: The lone pair on the pyridine nitrogen is basic and can be readily

protonated in an acidic medium.[7] This protonation increases the electrophilicity of the

pyridine ring. The nitrogen can also be alkylated to form pyridinium salts.

Electrophilic Aromatic Substitution (EAS): The two methoxy groups are strongly activating

and ortho-, para-directing. Since the ortho-positions (2, 6) are blocked, they direct incoming

electrophiles to the 3- and 5-positions. As the 3-position is already substituted, further EAS

reactions (e.g., nitration, halogenation) would likely occur at the 5-position.
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Cross-Coupling Reactions: The pyridine ring can be functionalized via cross-coupling

reactions. While this often requires a pre-installed halide, the inherent electronic nature of

the ring makes it a candidate for C-H activation or for conversion into a suitable coupling

partner (e.g., boronic ester). Precursors like 2,6-dimethoxypyridine are foundational for

Suzuki-Miyaura couplings.[2]

3-Acetyl-2,6-dimethoxypyridine Key Reactive Sites

Potential Transformations

Structure Acetyl Group (C=O, α-H)

Condensation
(Aldol, Claisen) Reduction to Alcohol

Pyridine Nitrogen (Lone Pair)

Protonation / Alkylation

Pyridine Ring (C5 Position)

Electrophilic Substitution
(e.g., Nitration)

Click to download full resolution via product page

Caption: Key reactive sites and potential transformations.

Applications in Research and Drug Development
While specific biological activities for 3-Acetyl-2,6-dimethoxypyridine are not extensively

documented, its structure positions it as a high-value scaffold for creating libraries of

compounds for screening.

Medicinal Chemistry: It serves as an excellent starting point for synthesizing analogs of

known drugs or novel chemical entities. The acetyl group can be elaborated into more

complex side chains, while the pyridine core is a well-established pharmacophore. It could

be used to generate derivatives for screening as acetylcholinesterase inhibitors or other

enzyme targets.[8]

Pharmaceutical Intermediates: As a functionalized pyridine, it is a precursor for more

complex Active Pharmaceutical Ingredients (APIs), particularly those developed for targeted

therapies where a substituted heterocyclic core is required.[2]
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Materials Science: Pyridine derivatives can be incorporated into polymers and organic

materials due to their electronic properties and ability to coordinate with metals.

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 3-Acetyl-2,6-dimethoxypyridine is associated with the following hazards:

H302: Harmful if swallowed.[3]

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Handling Recommendations: Standard laboratory safety protocols should be strictly followed.

This includes the use of personal protective equipment (PPE) such as safety goggles, gloves,

and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid

inhalation of dust or vapors.

Conclusion
3-Acetyl-2,6-dimethoxypyridine is a strategically important chemical building block with

significant untapped potential. Its combination of an activatable acetyl group, an electron-rich

pyridine core, and directing methoxy groups provides a rich platform for synthetic

diversification. This guide has outlined its fundamental properties, predictable spectroscopic

features, a logical synthetic approach, and its key areas of chemical reactivity. For researchers

and drug development professionals, this compound represents a valuable tool for accessing

novel chemical space and accelerating the discovery of next-generation therapeutics and

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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